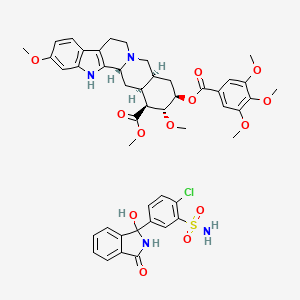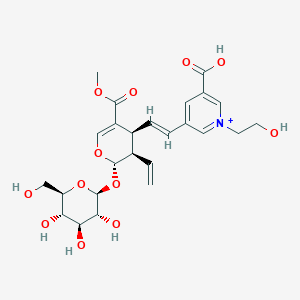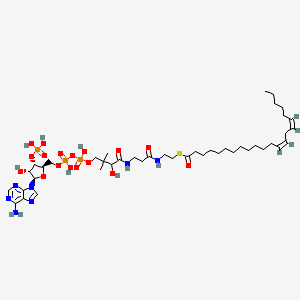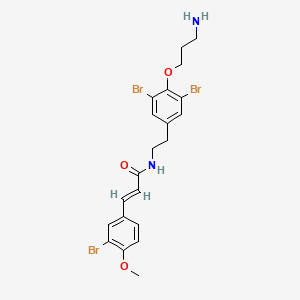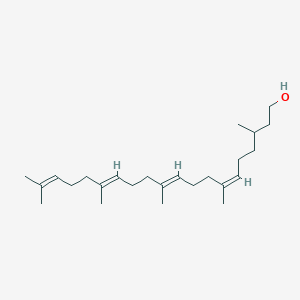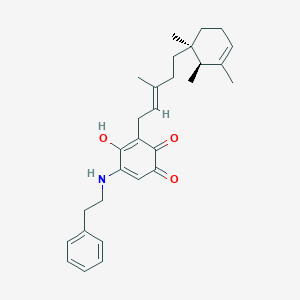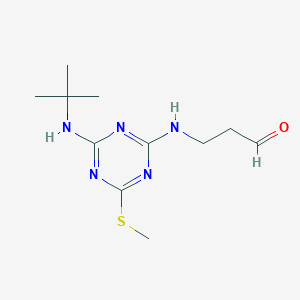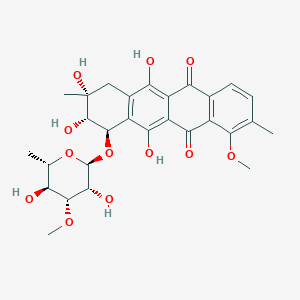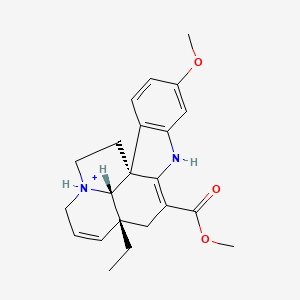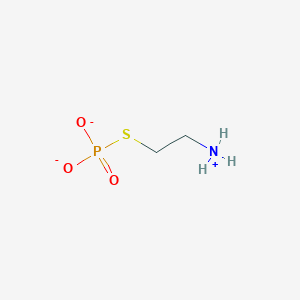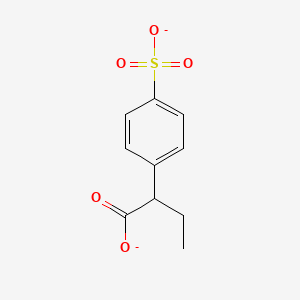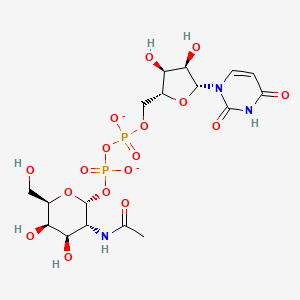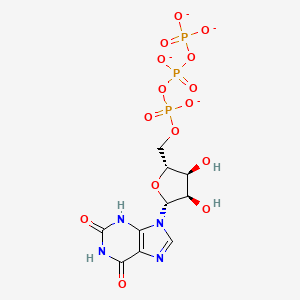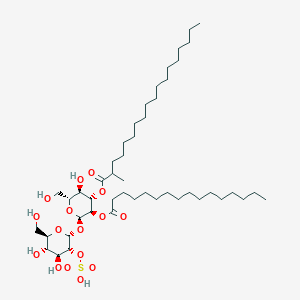
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with 2-methyloctadecanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Wissenschaftliche Forschungsanwendungen
1. Characterization in Mycobacterium tuberculosis Hydroxyphthioceranoic and phthioceranoic acids are key components of sulfolipids found in the cell wall of Mycobacterium tuberculosis. These complex lipids, including families like sulfolipid II, are crucial for the bacterium's structure and pathogenesis. Innovative mass spectrometric approaches with charge-reverse derivatization have been developed for their detailed characterization, confirming the predominance of sulfolipid II species in the cell wall of M. tuberculosis (Hsu, 2016).
2. Structural Analysis of Trehalose Derivatives Studies have detailed the structures of various substituted alpha,alpha'-trehalose derivatives. These structures are essential for understanding the molecular interactions and framework of these compounds, which can be pivotal in biological systems and applications (Baddeley et al., 2004).
3. Role in Trehalose Metabolism in Mycobacteria Trehalose plays a multifunctional role in mycobacteria, being a core element of glycolipids like sulfolipids and polyacyltrehalose, and is vital in the formation of the mycolic acid cell wall layer. It's part of a complex metabolic network, impacting the bacterium's virulence and interaction with the host (Kalscheuer & Koliwer-Brandl, 2014).
4. Biosynthesis and Function of Polyacyltrehalose Polyacyltrehalose (PAT), a unique glycolipid in M. tuberculosis, is synthesized through a pathway involving specific acyltransferases like PapA3. Understanding the biosynthesis and function of PAT provides insights into the bacterium's pathogenic mechanisms and potential therapeutic targets (Hatzios et al., 2009).
5. Trehalose as a Multifunctional Molecule Beyond its role in mycobacteria, trehalose is recognized for its protective properties against various stress conditions and its significance in different organisms. Its biosynthesis pathways and functional roles in cellular protection and stress response are areas of significant research interest (Elbein et al., 2003).
Eigenschaften
Produktname |
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose |
|---|---|
Molekularformel |
C47H88O16S |
Molekulargewicht |
941.3 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 2-methyloctadecanoate |
InChI |
InChI=1S/C47H88O16S/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-35(3)45(54)61-42-40(52)37(34-49)59-47(62-46-43(63-64(55,56)57)41(53)39(51)36(33-48)58-46)44(42)60-38(50)32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h35-37,39-44,46-49,51-53H,4-34H2,1-3H3,(H,55,56,57)/t35?,36-,37-,39-,40-,41+,42+,43-,44-,46-,47-/m1/s1 |
InChI-Schlüssel |
JKDUJLMQCDQDPP-TYJYIGFGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
